(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile
Brand Name:
Vulcanchem
CAS No.:
196597-79-2
VCID:
VC0189042
InChI:
InChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5+
SMILES:
C1CC(=CC#N)C2=C1C=CC3=C2CCO3
Molecular Formula:
C13H11NO
Molecular Weight:
197.23 g/mol
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile
CAS No.: 196597-79-2
Main Products
VCID: VC0189042
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
Purity: 97%
CAS No. | 196597-79-2 |
---|---|
Product Name | (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile |
Molecular Formula | C13H11NO |
Molecular Weight | 197.23 g/mol |
IUPAC Name | (2E)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)acetonitrile |
Standard InChI | InChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5+ |
Standard InChIKey | TUFWVKLKUFXARX-BJMVGYQFSA-N |
Isomeric SMILES | C1C/C(=C\C#N)/C2=C1C=CC3=C2CCO3 |
SMILES | C1CC(=CC#N)C2=C1C=CC3=C2CCO3 |
Canonical SMILES | C1CC(=CC#N)C2=C1C=CC3=C2CCO3 |
Purity | 97% |
PubChem Compound | 11830381 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume